

An In-depth Technical Guide to 3-(Dimethylamino)acrylonitrile: Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Dimethylamino)acrylonitrile**

Cat. No.: **B1336122**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)acrylonitrile is a versatile organic compound of significant interest in chemical synthesis. Its unique molecular structure, featuring a β -dimethylamino group conjugated with a nitrile function, imparts a rich and varied reactivity. This enaminonitrile serves as a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and natural products.^[1] This technical guide provides a comprehensive overview of the synthesis and properties of **3-(Dimethylamino)acrylonitrile**, presenting key data in a structured format to facilitate research and development.

Physicochemical Properties

3-(Dimethylamino)acrylonitrile is typically a clear yellow to brown liquid.^{[2][3]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂	[4] [5] [6]
Molecular Weight	96.13 g/mol	[1] [2] [4]
Appearance	Clear yellow liquid	[2]
Boiling Point	85 °C @ 12 Torr; 76-80 °C @ 0.3 mmHg	[2] [7] [8]
Density	0.9488 g/cm ³ @ 20 °C; 0.947 g/mL @ 20 °C; 0.878 g/mL @ 25 °C	[2] [7]
Refractive Index (n ²⁰ /D)	1.461; 1.533	[2] [7] [8]
Flash Point	131.9 ± 9.1 °C; >230 °F	[2] [8]
Vapor Pressure	0.00448 mmHg @ 25 °C	[2]
CAS Number	2407-68-3; 35520-41-3	[1] [4]
InChIKey	ZKKBIZXAEDFPNL-HWKANZROSA-N	[4]

Synthesis of 3-(Dimethylamino)acrylonitrile

Several synthetic routes to **3-(Dimethylamino)acrylonitrile** have been reported, primarily involving condensation and addition reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis Methods Overview

Method	Starting Materials	Reagents/Conditions	Yield	Reference
Michael Addition	Acrylonitrile, Dimethylamine	Countercurrent flow in a bubble column reactor, 25-80 °C	Nearly quantitative	[9][10]
Decarboxylative Condensation	Cyanoacetic acid potassium salt, "N,N-Dimethyl amino methoxy methylenium methyl sulphate"	Ethylene dichloride, Base, Reflux	90%	
From Acrylonitrile Derivatives	Acrylonitrile derivatives, Dimethylamine	Microwave irradiation, 40°C, 2 hours, molecular sieves	-	[1]
Patented Method	Cyano-acetate, Imine salts	Organic solvent, 0-80 °C, 0.5-80 hours	High	[11]

Synthesis Pathway

Caption: Synthetic routes to **3-(Dimethylamino)acrylonitrile**.

Experimental Protocols

Synthesis via Michael Addition in a Bubble Column Reactor

This continuous process is suitable for large-scale industrial production.

Materials:

- Acrylonitrile

- Gaseous Dimethylamine
- Bubble column reactor (diameter to length ratio of 1:5 to 1:20 is preferred)[9]

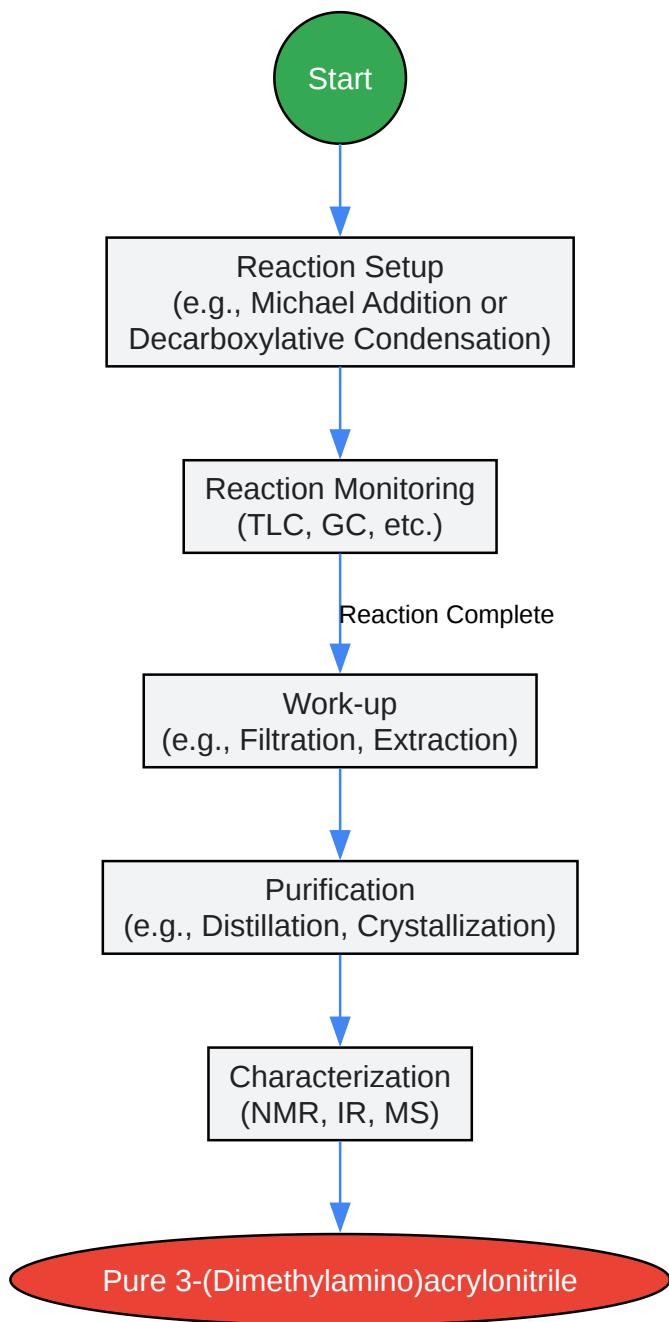
Procedure:

- Heat the bubble column reactor to a temperature between 25 and 80 °C (preferably 40-60 °C).[9][10]
- Introduce liquid acrylonitrile at the top of the column.
- Feed gaseous dimethylamine from the bottom through a distributor (e.g., a frit).[10]
- Maintain a molar ratio of dimethylamine to acrylonitrile between 1:1 and 1.5:1 (preferably 1:1 to 1.05:1).[9][10]
- Adjust the flow rates to achieve a residence time of 20 to 120 minutes (preferably 30 to 60 minutes).[9][10]
- The product, nearly pure 3-(dimethylamino)-propionitrile, is collected as a clear liquid from the bottom of the reactor.[9]

Synthesis via Decarboxylative Condensation

This method is a high-yield laboratory-scale synthesis.

Materials:


- Cyanoacetic acid potassium salt
- N,N-Dimethyl amino methoxy methylenium methyl sulphate (Adduct 1)
- Ethylene dichloride
- Base (e.g., potassium carbonate)

Procedure:

- To a stirred solution of cyanoacetic acid potassium salt (1.0 M) in ethylene dichloride under a nitrogen atmosphere, add Adduct 1 (1.5 M).
- Add the base (2.0 M) at a temperature between 10 °C and room temperature.
- Raise the temperature of the reaction mixture to 50 °C and then to reflux if required.
- Monitor the completion of the reaction using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 5-10 °C and agitate for 1 hour.
- Collect the resulting solid product by filtration under a nitrogen atmosphere.
- Dry the product in a vacuum at ambient temperature to yield 3-dimethylamino acrylonitrile as a white powder (Yield: 90%).

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **3-(Dimethylamino)acrylonitrile**.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for synthesis and analysis.

Spectroscopic Data

While detailed spectra require access to specific databases, the following characteristic signals have been reported:

- FT-IR (cm^{-1}): 2253 (CN)
- ^{13}C -NMR (CDCl_3 , δ): 36.1, 41.4, 59.5, 122.1, 154.1
- Mass Spectrum (m/z): The NIST WebBook provides mass spectral data for this compound.
[\[5\]](#)[\[6\]](#)

Reactivity and Applications

3-(Dimethylamino)acrylonitrile is a versatile intermediate in organic synthesis.[\[1\]](#) Its reactivity is characterized by the nucleophilic dimethylamino group and the electrophilic acrylonitrile moiety.

- Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, through cyclization reactions with dinucleophiles.[\[1\]](#)
- Alkylation Reactions: The dimethylamino group can participate in alkylation reactions. For instance, it has been used in the Brønsted acid-mediated alkylation of indoles.[\[1\]](#)
- Precursor for Pharmaceuticals and Agrochemicals: Its utility as a building block allows for the efficient construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[\[1\]](#)

Safety Information

3-(Dimethylamino)acrylonitrile is classified as toxic if swallowed and causes skin and serious eye irritation.[\[2\]](#)[\[4\]](#)

- GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[4\]](#)
- Precautionary Statements: P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P405, and P501.[\[2\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]
- 6. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]
- 7. 3-(DIMETHYLAMINO)ACRYLONITRILE | 2407-68-3 [chemicalbook.com]
- 8. 3-(DIMETHYLAMINO)ACRYLONITRILE | 35520-41-3 [m.chemicalbook.com]
- 9. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)-PROPIONITRILE - Google Patents [patents.google.com]
- 10. US4172091A - Process for the manufacture of $\hat{\beta}$ -(dimethylamino)-propionitrile - Google Patents [patents.google.com]
- 11. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Dimethylamino)acrylonitrile: Synthesis and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336122#3-dimethylamino-acrylonitrile-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com